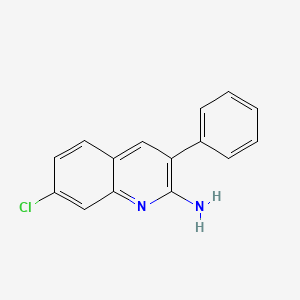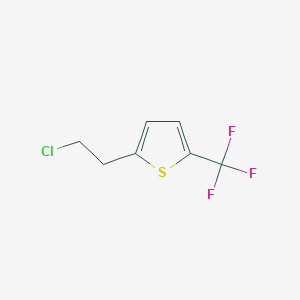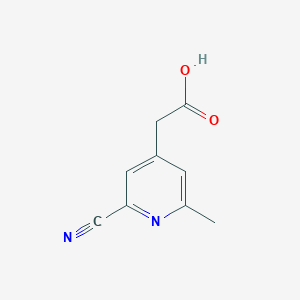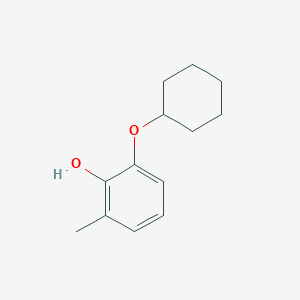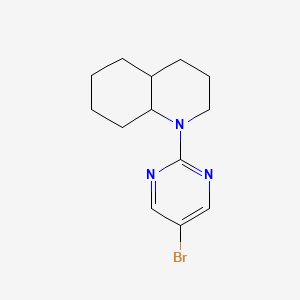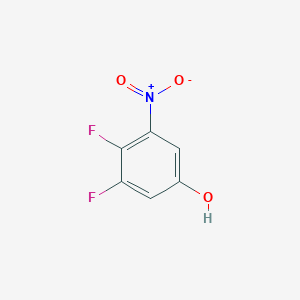
3,4-Difluoro-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-5-nitrophenol is an organic compound with the molecular formula C6H3F2NO3 It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-nitrophenol typically involves the nitration of 3,4-difluorophenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction conditions must be carefully monitored to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3,4-Difluoro-5-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 3,4-Difluoro-5-nitroquinone.
Scientific Research Applications
3,4-Difluoro-5-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-nitrophenol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The phenolic hydroxyl group can form hydrogen bonds and participate in various chemical interactions, affecting the compound’s overall behavior.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-6-nitrophenol
- 2,5-Difluoro-4-nitrophenol
- 3,5-Difluoro-4-nitrophenol
Uniqueness
3,4-Difluoro-5-nitrophenol is unique due to the specific positions of the fluorine and nitro groups on the benzene ring. This arrangement affects its chemical reactivity and physical properties, making it distinct from other difluoro-nitrophenol isomers. The presence of two electron-withdrawing fluorine atoms and a nitro group enhances its potential for various chemical transformations and applications.
Properties
Molecular Formula |
C6H3F2NO3 |
|---|---|
Molecular Weight |
175.09 g/mol |
IUPAC Name |
3,4-difluoro-5-nitrophenol |
InChI |
InChI=1S/C6H3F2NO3/c7-4-1-3(10)2-5(6(4)8)9(11)12/h1-2,10H |
InChI Key |
XYXBRBWALVJYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


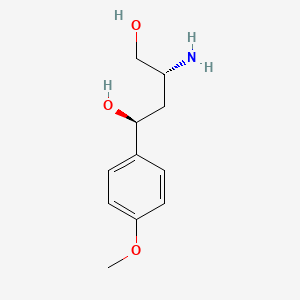
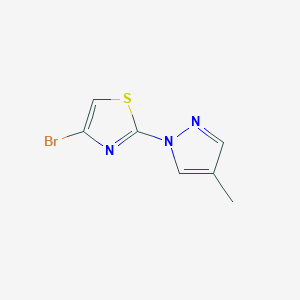
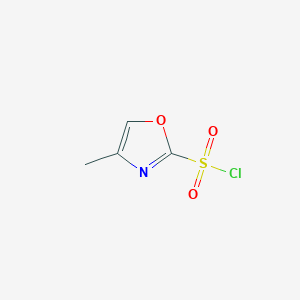
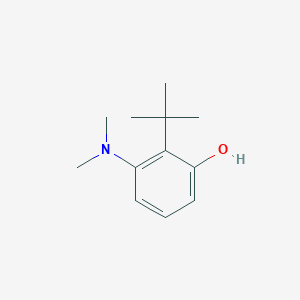
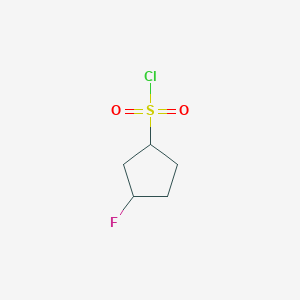
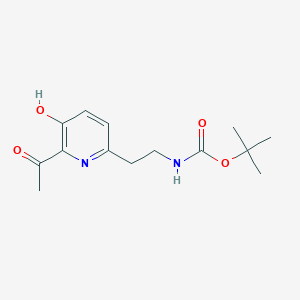
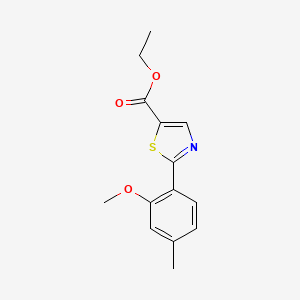
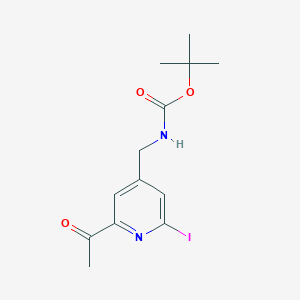
![2-[4-(4-Methoxyphenyl)piperidin-1-YL]ethanamine](/img/structure/B14856731.png)
